molecular formula C15H19FN2O2 B5355896 1-tert-butyl-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

1-tert-butyl-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B5355896
M. Wt: 278.32 g/mol
InChI Key: LGSWFTJEUCKUMN-UHFFFAOYSA-N
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Description

1-tert-butyl-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound and a suitable nucleophile.

    Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl halides and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-tert-butyl-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-tert-butyl-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(4-chloro-3-fluorophenyl)-N-propylcarbamate
  • tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate
  • tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate

Uniqueness

1-tert-butyl-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide stands out due to its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.

Properties

IUPAC Name

1-tert-butyl-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2/c1-15(2,3)18-9-10(7-13(18)19)14(20)17-12-6-4-5-11(16)8-12/h4-6,8,10H,7,9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSWFTJEUCKUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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